molecular formula C13H22ClN B1485217 [2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride CAS No. 2098061-90-4

[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B1485217
CAS No.: 2098061-90-4
M. Wt: 227.77 g/mol
InChI Key: CHWPPGDGJOLMSG-UHFFFAOYSA-N
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Description

Structural Analysis

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as N,2,2-trimethyl-3-(4-methylphenyl)propan-1-amine hydrochloride. This name reflects its core structural elements:

  • Amine backbone : A propane chain with a tertiary amine group (N-methyl substituents).
  • Aromatic substituent : A 4-methylphenyl group attached to the third carbon of the propane chain.
  • Dimethyl branching : Two methyl groups on the second carbon of the propane chain.

The molecular formula is C₁₃H₂₂ClN , with a molecular weight of 227.77 g/mol . The SMILES notation CC1=CC=C(C=C1)CC(C)(C)CNC.Cl accurately represents its structure, including the hydrochloride counterion.

Identifier Value
PubChem CID 122240117
CAS Number 2098061-90-4
InChIKey CHWPPGDGJOLMSG-UHFFFAOYSA-N
Molecular Formula C₁₃H₂₂ClN

Molecular Geometry and Stereochemical Considerations

The molecule adopts a trigonal pyramidal geometry at the nitrogen center due to the lone pair of electrons. Key stereochemical features include:

  • Steric hindrance : The 4-methylphenyl and dimethyl groups create significant steric bulk, influencing conformational preferences.
  • Electronic effects : The electron-donating methyl groups on the phenyl ring and propane chain enhance the amine’s basicity compared to non-substituted analogues.

The hydrochloride counterion forms an ion pair with the protonated amine, stabilizing the structure in polar environments. The C–N bond length in tertiary amines typically ranges from 1.47–1.48 Å , with minor deviations expected due to steric strain.

Comparative Analysis with Structural Analogues

4-Methylphenyl vs. 3-Methylphenyl Derivatives

The 4-methylphenyl substituent differs from 3-methylphenyl analogues in electronic and steric environments :

Property 4-Methylphenyl Derivative 3-Methylphenyl Derivative
Molecular Weight 227.77 g/mol 227.77 g/mol
SMILES CC1=CC=C(C=C1)CC(C)(C)CNC.Cl CC1=C(C)C=CC=C1CC(C)(C)CNC.Cl
Steric Effects Reduced steric clash at para position Increased steric hindrance at meta
Electronic Effects Enhanced resonance stabilization Moderate resonance stabilization

Example Analogues :

  • 3-(3-Methylphenyl)propan-1-amine hydrochloride (CAS 162321-81-5): Shares a similar amine backbone but lacks dimethyl branching.
  • N-Methyl-3-phenylpropylamine hydrochloride (CID 9549628): Lacks both methyl substituents on the phenyl ring and propane chain.
Impact of Dimethyl Branching

The 2,2-dimethyl groups on the propane chain critically influence:

  • Conformational rigidity : Restrict rotational freedom around the C2–C3 bond.
  • Solubility : Increase hydrophobicity, reducing aqueous solubility compared to non-branched analogues.

Computational Modeling of Conformational Stability

Density Functional Theory (DFT) studies and molecular mechanics simulations predict:

  • Low-energy conformers : Dominated by anti-periplanar arrangements of the 4-methylphenyl and dimethyl groups to minimize steric strain.
  • Rotational barriers : High barriers (~15–20 kJ/mol) for rotation around the C3–N bond due to steric interactions.

Key Computational Insights :

Method Key Finding
B3LYP/6-31+G(d,p) Predicts stable anti-conformers
PCM Solvation Model Solvent effects stabilize ion pairs
NMR Correlation Agreement with experimental δH shifts

Properties

IUPAC Name

N,2,2-trimethyl-3-(4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-11-5-7-12(8-6-11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWPPGDGJOLMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One common strategy for synthesizing 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride involves reductive amination of the corresponding ketone or aldehyde precursor with methylamine, followed by hydrochloride salt formation.

  • General Procedure:

    • The ketone precursor (e.g., 2,2-dimethyl-3-(4-methylphenyl)propanal) is reacted with methylamine under controlled temperature (0–5°C) in an aprotic solvent such as dichloromethane.
    • A reducing agent such as sodium cyanoborohydride or catalytic hydrogenation is used to reduce the imine intermediate to the amine.
    • The free base is then treated with hydrochloric acid to form the hydrochloride salt.
  • Reaction Conditions:

    • Temperature: 0–5°C during imine formation to control selectivity.
    • Solvent: Dichloromethane or similar inert solvents.
    • Reducing agent: Sodium cyanoborohydride or catalytic hydrogenation with Rh or Ru catalysts.
  • Yields and Purity:

    • Yields typically range from 70% to 90%, depending on catalyst efficiency and reaction time.
    • Purification involves extraction, drying, and recrystallization to obtain the hydrochloride salt in high purity.

This method is supported by analogous processes in patent WO2014188453A2, where amide and amine intermediates are converted under mild conditions with good yields.

Transition-Metal Catalyzed Hydroaminomethylation

Recent advances in transition-metal catalysis have enabled efficient synthesis of alkylamines including complex substituted amines like 2,2-Dimethyl-3-(4-methylphenyl)propylamine.

  • Catalysts:

    • Rhodium complexes such as [Rh(cod)Cl]2 with phosphine ligands (e.g., Xantphos) are employed.
    • Ruthenium catalysts with specific ligands have also been effective in hydroaminomethylation reactions.
  • Mechanism:

    • The reaction involves hydroformylation of an alkene followed by reductive amination in a one-pot process.
    • The flexible bite angle of ligands like Xantphos improves selectivity towards linear amines.
  • Reaction Conditions:

    • Mild temperatures (~120°C) and moderate hydrogen pressures (~50 bar).
    • Low catalyst loading (0.5 mol %) for high efficiency.
  • Advantages:

    • High selectivity (up to 99:1 linear to branched ratio).
    • Compatibility with complex substrates and functional groups.
    • Near quantitative yields reported for related amines.
  • Relevance:

    • This method is applicable for synthesizing 3,3-diarylpropylamines and related compounds, structurally close to the target compound.

Buchwald-Hartwig Coupling Followed by Salt Formation

Though more common for aryl amine synthesis, Buchwald-Hartwig amination can be adapted for synthesizing substituted amines with methylamine derivatives.

  • Procedure:

    • The aryl halide precursor is reacted with methylamine hydrochloride in the presence of palladium catalysts (Pd(OAc)2 or Pd(PPh3)2Cl2) and ligands such as XPhos or Xantphos.
    • Base such as cesium carbonate or potassium tert-butoxide is used.
    • Solvents include N-methylpyrrolidone (NMP), 1,4-dioxane, or DMF.
    • Reaction temperatures around 100–120°C for 3–4 hours under nitrogen atmosphere.
  • Post-Reaction Workup:

    • Quenching with water, extraction with dichloromethane.
    • Drying over anhydrous sodium sulfate.
    • Purification by column chromatography.
  • Yields:

    • Typically 70–90% for intermediate amines.
    • Final hydrochloride salt obtained by treatment with HCl.
  • Examples:

    • Synthesis of related isoquinoline compounds and substituted amines via this method achieved yields of 71.5–89.6% for intermediates.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Solvent(s) Temperature (°C) Yield (%) Notes
Reductive Amination Methylamine, NaBH3CN or H2/Rh catalyst Dichloromethane 0–5 70–90 Mild conditions, good selectivity
Transition-Metal Catalyzed Hydroaminomethylation Rhodium complexes (e.g., [Rh(cod)Cl]2), Xantphos ligand Toluene or similar ~120 ~90–99 High selectivity, low catalyst loading
Buchwald-Hartwig Coupling Pd(OAc)2 or Pd(PPh3)2Cl2, XPhos/Xantphos NMP, DMF, or 1,4-dioxane 100–120 70–90 Efficient for aryl amines, requires base

Detailed Research Findings and Notes

  • Catalyst Efficiency: Transition-metal catalysts with electron-poor phosphine ligands significantly enhance the selectivity and yield of amination reactions involving methylamine derivatives.

  • Solvent Effects: Aprotic solvents like dichloromethane and NMP facilitate better solubility of reactants and catalysts, improving reaction rates and product isolation.

  • Temperature Control: Lower temperatures during imine formation prevent side reactions and improve the purity of the amine intermediate.

  • Purification: Column chromatography and recrystallization are standard to achieve high-purity hydrochloride salts, critical for pharmaceutical-grade material.

  • Scalability: The described methods, especially transition-metal catalyzed processes, are amenable to scale-up due to mild conditions and high catalyst turnover numbers.

  • Impurity Management: Careful control of reaction parameters minimizes impurities, which is essential for the hydrochloride salt form used in medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Branched Alkyl Chain : Enhances steric hindrance.
  • Amine Functional Group : Critical for biological interactions.
  • Para-Substituted Phenyl Ring : Influences pharmacological properties.

Scientific Research Applications

The compound's applications can be categorized into several fields:

Organic Chemistry

  • Building Block in Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Research

  • Biological Activity Investigation : Studies have shown that this compound exhibits potential interactions with neurotransmitter systems, particularly catecholamines. This interaction suggests possible roles in modulating physiological responses.

Pharmacology

  • Therapeutic Potential : Research indicates its possible use as a stimulant or antidepressant. The compound has been explored as a precursor for drugs targeting neurological disorders such as ADHD and depression.

Industrial Applications

  • Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals and materials, contributing to various industrial processes.

Stimulant Effects

A study demonstrated that 2,2-Dimethyl-3-(4-methylphenyl)propyl(methyl)amine hydrochloride exhibited significant stimulant properties in animal models, comparable to other known stimulants like amphetamines.

Neurotransmitter Interaction

Computational modeling studies indicated effective binding to dopamine and norepinephrine receptors, suggesting potential therapeutic applications for conditions such as ADHD or depression.

Toxicological Profile

Toxicity studies have shown a moderate safety profile at therapeutic doses. However, further research is needed to establish long-term effects and safety parameters.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Therapeutic Use Key References
[Target Compound] C₁₄H₂₄NCl* 241.76† 2,2-dimethyl, 4-methylphenyl, methylamine Hypothesized: CNS/antihistamine -
Pheniramine Maleate C₁₆H₂₀N₂·C₄H₄O₄ 356.41 3-phenyl, 3-(2-pyridyl) Antihistamine
3-(3,4-Dimethoxyphenyl)propylamine HCl C₁₂H₁₉NO₂·HCl 245.74 3,4-dimethoxyphenyl Research chemical (CNS)
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl C₁₃H₂₀ClNO 241.76 4-methoxyphenyl, propenyl Undisclosed

*Calculated based on IUPAC name; †Includes HCl counterion.

Key Observations :

  • Branched vs.
  • Aromatic Substituents : The 4-methylphenyl group in the target compound contrasts with pheniramine’s pyridyl-phenyl substitution, which is critical for H1 antagonism . The dimethoxy variant in may enhance serotoninergic activity due to electron-donating groups .

Pharmacological Analogs: Tertiary Amines

Table 2: Pharmacological Activity Comparison

Compound Name Class Mechanism of Action Efficacy Notes References
Doxepin Hydrochloride Tricyclic Antidepressant Serotonin/norepinephrine reuptake inhibition Superior to imipramine in some studies
[Target Compound] Tertiary Amine Hypothesized: MAO inhibition or H1 antagonism Unknown; structural parallels suggest potential MAO-A/B activity -
Promethazine Hydrochloride Phenothiazine H1 receptor antagonism Sedative, antiemetic
Maprotiline Hydrochloride Tetracyclic Antidepressant Norepinephrine reuptake inhibition Comparable to tricyclics with fewer anticholinergic effects

Key Observations :

  • MAO Inhibition Potential: Propylamine derivatives in demonstrated MAO-A/B inhibition in vitro, suggesting the target compound may share this activity depending on substituent electronics .

Biological Activity

2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride, a synthetic organic compound, has gained attention for its potential biological activities. Its unique structure, characterized by a branched alkyl chain and an amine functional group, suggests interactions with various biological systems. This article will explore its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

Structural Characteristics

The compound's structure is defined by:

  • Branched Alkyl Chain : Provides steric hindrance.
  • Amine Functional Group : Essential for biological interactions.
  • Para-Substituted Phenyl Ring : Influences pharmacological properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylamphetamineSimilar dimethyl structure; phenyl ringStimulant effects; interacts with catecholamines
1-(4-Methylphenyl)-2-methylaminoethanolContains an amino group; aromatic ringPotential antidepressant properties
N,N-DimethylamphetamineDimethylated amine; similar sizeKnown stimulant; affects dopamine levels

The specific combination of structural features in 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride may lead to distinct pharmacological effects compared to these compounds .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of catecholamines through the following mechanisms:

  • Ligand Binding : Acts as a ligand for various receptors, potentially influencing signal transduction pathways.
  • Enzyme Interaction : May affect enzymes involved in neurotransmitter metabolism.

These interactions can result in various physiological effects, including stimulant properties and potential therapeutic applications .

Pharmacological Applications

Research indicates that 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride has potential applications in:

  • Pharmacology : Investigated for stimulant and antidepressant effects.
  • Medicinal Chemistry : Explored as a precursor for drug development targeting neurological disorders.

Case Studies

  • Stimulant Effects :
    • A study demonstrated that this compound exhibited significant stimulant properties in animal models, comparable to other known stimulants such as amphetamines .
  • Neurotransmitter Interaction :
    • Computational modeling studies indicated that the compound could bind effectively to dopamine and norepinephrine receptors, suggesting its potential use in treating conditions like ADHD or depression .
  • Toxicological Profile :
    • Toxicity studies revealed a moderate safety profile at therapeutic doses, although further research is needed to establish long-term effects .

Interaction Studies

Studies utilizing computational modeling techniques have been essential in predicting interaction patterns based on structural data. These studies provide insights into how the compound interacts with biological macromolecules, which is crucial for understanding its pharmacological potential .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride?

A multi-step synthesis is typically employed:

  • Step 1 : Alkylation of a nitrile precursor (e.g., 4-methylphenylacetonitrile) using organolithium reagents (e.g., n-BuLi) in anhydrous THF under inert conditions to introduce substituents.
  • Step 2 : Reduction of the intermediate nitrile to the primary amine using BH₃·THF or catalytic hydrogenation.
  • Step 3 : N-Methylation via reductive amination or alkylation with methyl iodide.
  • Step 4 : Salt formation by treating the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride .

Q. How can the purity of this compound be validated in laboratory settings?

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and compare retention times against certified reference standards .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to within ±0.4% of theoretical values.
  • Melting Point : Compare observed melting range (e.g., 158–160°C) to literature values to assess crystallinity and purity .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential inhalation hazards (Category 4 acute toxicity per CLP regulations).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement of single-crystal data to determine bond lengths, angles, and hydrogen-bonding networks (e.g., R₂⁴(22) motifs observed in hydrochloride salts) .
  • Solid-State NMR : Analyze ¹³C and ¹⁵N spectra to confirm protonation states and salt formation .

Q. What strategies reconcile contradictory biological activity data across assays?

  • Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) systems to account for metabolic differences.
  • Pharmacokinetic Profiling : Measure solubility (e.g., >4 mg/mL in water) and LogD (pH 7.4: ~1.8) to assess bioavailability discrepancies .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, reducing racemization.
  • Temperature Control : Low temperatures (0–5°C) during alkylation steps minimize side reactions (e.g., elimination) .

Q. What computational methods predict physicochemical properties of derivatives?

  • QSAR Models : Use molecular descriptors (e.g., polar surface area, LogP) to correlate structure with solubility or permeability.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., serotonin transporters) to guide analog design .

Methodological Notes

  • Structural Characterization : Combine FT-IR (amine N–H stretch: ~3300 cm⁻¹) and ESI-MS ([M+H]⁺ ion) for definitive identification .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to grow diffraction-quality crystals for X-ray studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
Reactant of Route 2
[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.